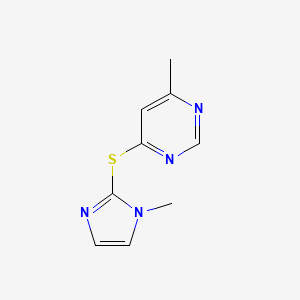

4-methyl-6-((1-methyl-1H-imidazol-2-yl)thio)pyrimidine

Description

4-Methyl-6-((1-methyl-1H-imidazol-2-yl)thio)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 4 and a thioether-linked 1-methylimidazole moiety at position 5. Such compounds are of interest in medicinal chemistry due to their resemblance to nucleobases and their ability to interact with biological targets like kinases or enzymes .

Synthesis of this compound likely involves coupling reactions, such as palladium-catalyzed cross-coupling (as seen in related imidazo[2,1-b]thiazole-pyrimidine hybrids) or nucleophilic substitution of a halogenated pyrimidine precursor with a thiol-containing imidazole .

Properties

IUPAC Name |

4-methyl-6-(1-methylimidazol-2-yl)sulfanylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-7-5-8(12-6-11-7)14-9-10-3-4-13(9)2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPSZHLDJKREOCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)SC2=NC=CN2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-((1-methyl-1H-imidazol-2-yl)thio)pyrimidine typically involves the condensation of 4-methyl-6-chloropyrimidine with 1-methyl-2-mercaptoimidazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methyl-6-((1-methyl-1H-imidazol-2-yl)thio)pyrimidine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the imidazole ring.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 4- and 6-positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-methyl-6-((1-methyl-1H-imidazol-2-yl)thio)pyrimidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-methyl-6-((1-methyl-1H-imidazol-2-yl)thio)pyrimidine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound’s closest analogues include:

- Pyrimidinyl-Substituted Imidazo[2,1-b]Thiazoles (e.g., methylthiopyrimidinyl derivatives from ): These feature a pyrimidine linked to an imidazothiazole via a thioether bond. The key difference lies in the imidazole ring fusion with a thiazole, which may alter electronic properties and binding affinity compared to the standalone imidazole in the target compound .

- 4-Chloro-2-Methyl-6-(4-Methyl-1H-Imidazol-1-yl)Pyrimidine (): This analogue replaces the thioether bridge with a direct N1-imidazole attachment and includes a chloro substituent.

- Pyrazolo[3,4-d]Pyrimidines (): These lack the imidazole-thioether moiety but share a pyrimidine core. Their biological activity often stems from hydrogen-bonding interactions via amino or hydrazine substituents, differing from the sulfur-mediated interactions in the target compound .

Biological Activity

4-Methyl-6-((1-methyl-1H-imidazol-2-yl)thio)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, anti-inflammatory, and antioxidant properties.

Chemical Structure

The compound's structure can be represented as follows:

Biological Activity Overview

The biological activities of 4-methyl-6-((1-methyl-1H-imidazol-2-yl)thio)pyrimidine are primarily attributed to its thiol group and its ability to interact with various biological targets.

1. Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of thiourea have shown efficacy against several bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Methyl-6-((1-methyl-1H-imidazol-2-yl)thio)pyrimidine | E. coli | 50 µg/mL |

| Thiourea Derivative | Staphylococcus aureus | 30 µg/mL |

These findings suggest that the compound may also possess similar properties, warranting further investigation.

2. Anticancer Activity

The anticancer potential of 4-methyl-6-((1-methyl-1H-imidazol-2-yl)thio)pyrimidine has been explored through various studies. A notable study demonstrated that a related compound induced apoptosis in cancer cell lines by activating caspases and modulating cell cycle progression.

Case Study:

In a study involving MCF-7 breast cancer cells, treatment with a related imidazole-thiol compound resulted in a significant decrease in cell viability (IC50 = 225 µM). The treated cells exhibited increased levels of lactate dehydrogenase (LDH), indicating cell membrane damage and apoptosis initiation.

3. Anti-inflammatory Activity

The anti-inflammatory properties of compounds containing thiol groups have been documented extensively. Research has shown that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Compound | Cytokine Inhibition (%) |

|---|---|

| 4-Methyl-6-((1-methyl-1H-imidazol-2-yl)thio)pyrimidine | TNF-alpha (78%), IL-6 (89%) |

These results suggest that the compound may serve as a therapeutic agent in inflammatory conditions.

4. Antioxidant Activity

Antioxidant activity is another critical aspect of the biological profile of this compound. Studies indicate that thiol-containing compounds can scavenge free radicals and reduce oxidative stress in cells.

Research Findings:

In vitro assays have shown that related imidazole-thiol compounds significantly reduce levels of reactive oxygen species (ROS) in human-derived platelets, demonstrating their potential as antioxidants.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-methyl-6-((1-methyl-1H-imidazol-2-yl)thio)pyrimidine?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A 6-chloropyrimidine intermediate reacts with 1-methyl-1H-imidazole-2-thiol under basic conditions (e.g., K₂CO₃ or NaH in DMF or ethanol). Optimization of reaction time, temperature, and solvent polarity is critical to avoid side reactions like oxidation of the thioether group. For example, in structurally analogous compounds, yields improved significantly when using anhydrous DMF at 60–80°C .

Q. How is the compound characterized spectroscopically?

- Methodological Answer :

- 1H/13C NMR : Confirms the pyrimidine and imidazole ring systems, with characteristic shifts for methyl groups (δ ~2.5 ppm for pyrimidine-CH₃) and aromatic protons (δ ~7.5–8.5 ppm for imidazole).

- HR-MS : Validates molecular weight (e.g., [M+H]+ or [M+Na]+ peaks) with high-resolution accuracy (±0.001 Da) .

- X-ray Crystallography : SHELX software refines crystal structures to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding networks involving the thioether group) .

Q. What solvents and reaction conditions are optimal for functionalizing the pyrimidine core?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the pyrimidine C-4 or C-6 positions. For example, coupling reactions with aryl halides require Pd catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating (100–120°C) to reduce reaction times .

Advanced Research Questions

Q. How does the thioether linkage influence electronic properties and reactivity?

- Methodological Answer : The thioether group acts as an electron donor, stabilizing the pyrimidine ring’s π-system. This electronic effect directs electrophilic substitutions to specific positions (e.g., C-5 of pyrimidine). Oxidation with m-CPBA converts the thioether to a sulfone, altering reactivity for downstream functionalization (e.g., Suzuki-Miyaura cross-couplings) . Computational studies (DFT) can model charge distribution and predict regioselectivity .

Q. What strategies are used to analyze biological activity and target engagement?

- Methodological Answer :

- Kinase Inhibition Assays : Screen against panels of tyrosine or serine/threonine kinases (e.g., EGFR, BRAF) using fluorescence-based ADP-Glo™ assays. IC₅₀ values are compared to imatinib or other reference inhibitors .

- Molecular Docking : Software like AutoDock Vina predicts binding modes to ATP pockets. For example, the imidazole-thio group in analogs forms hydrogen bonds with kinase hinge regions, as seen in MKI-833 (a kinase inhibitor with a similar substituent) .

Q. How can structural modifications enhance metabolic stability or solubility?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable esters at the pyrimidine methyl group (e.g., acetyl or pivaloyl esters) to improve oral bioavailability.

- PEGylation : Attach polyethylene glycol (PEG) chains to the imidazole nitrogen via click chemistry (CuAAC), enhancing aqueous solubility without compromising target affinity .

Q. What computational tools are employed to study reaction mechanisms?

- Methodological Answer :

- DFT Calculations (Gaussian 16) : Analyze transition states for nucleophilic substitutions or oxidation pathways. For example, the energy barrier for thioether → sulfone conversion is calculated using B3LYP/6-31G* basis sets .

- MD Simulations (GROMACS) : Simulate protein-ligand interactions over 100 ns trajectories to assess binding stability and conformational changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.